[3-(2-Phenylethoxy)phenyl]boronic acid chemical properties
[3-(2-Phenylethoxy)phenyl]boronic acid chemical properties
Topic: [3-(2-Phenylethoxy)phenyl]boronic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
[3-(2-Phenylethoxy)phenyl]boronic acid (CAS: 1313761-41-9) is a specialized organoboron building block utilized primarily in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Characterized by a meta-substituted phenyl ring bearing a flexible phenethoxy ether linker, this compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions. Its structural duality—combining a reactive boronic acid moiety with a lipophilic, conformationally flexible ether tail—makes it a valuable probe for exploring hydrophobic pockets in protein targets (e.g., kinases, proteases) and for modifying the physicochemical properties of organic semiconductors.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
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IUPAC Name: [3-(2-Phenylethoxy)phenyl]boronic acid
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CAS Number: 1313761-41-9
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Molecular Formula: C₁₄H₁₅BO₃
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Molecular Weight: 242.08 g/mol
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SMILES: OB(O)c1cccc(OCCc2ccccc2)c1
Structural Conformation & Electronic Properties
The molecule features a boronic acid group [-B(OH)₂] at the C1 position and a 2-phenylethoxy substituent at the C3 (meta) position.
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Meta-Substitution Effect: The meta placement of the alkoxy group exerts a mild inductive electron-withdrawing effect (-I) on the boronic acid center compared to a para substituent, while offering mesomeric electron donation (+M) to the aromatic ring. This balance typically results in a pKₐ slightly lower than phenylboronic acid (approx. 8.6–8.8), enhancing its Lewis acidity.
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Linker Flexibility: The ethylene glycol-like linker (-OCH₂CH₂-) introduces rotational freedom, allowing the distal phenyl ring to adopt various conformations relative to the core benzene ring. This "induced fit" capability is advantageous in drug design for optimizing ligand-receptor binding interactions.
Physicochemical Profile
Note: Specific experimental values for this CAS are proprietary or not widely indexed. The data below represents validated estimates based on structural analogs (e.g., 3-methoxyphenylboronic acid).
| Property | Value / Description | Experimental Context |
| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline powder.[1] |
| Melting Point | 120–140 °C (Predicted) | Meta-alkoxy boronic acids often melt in this range; broad range indicates potential anhydride formation. |
| Solubility | Soluble: DMSO, MeOH, EtOH, DMFInsoluble: Hexanes, Water (neutral pH) | Soluble in basic aqueous media (as boronate anion). |
| pKa | ~8.7 (Predicted) | Comparison to PhB(OH)₂ (8.8). |
| Hygroscopicity | Moderate | Boronic acids tend to be hygroscopic, promoting reversible trimerization. |
The Boroxine Equilibrium
Like most arylboronic acids, [3-(2-Phenylethoxy)phenyl]boronic acid exists in a reversible equilibrium with its trimeric anhydride, the boroxine. This dehydration is driven by heat or vacuum and is reversible upon exposure to ambient moisture.
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Implication: Analytical samples (NMR, HPLC) may show varying ratios of monomer vs. trimer depending on solvent water content.
Synthetic Pathways
The synthesis of [3-(2-Phenylethoxy)phenyl]boronic acid follows a convergent route, typically prioritizing the construction of the ether linkage prior to borylation to avoid chemoselectivity issues with the Lewis-acidic boron center.
Preferred Route: Williamson Ether Synthesis & Lithiation
This protocol ensures high regioselectivity and yield.
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Etherification: 3-Bromophenol is alkylated with (2-bromoethyl)benzene using a weak base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to yield 1-bromo-3-(2-phenylethoxy)benzene.
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Lithiation-Borylation: The aryl bromide undergoes Lithium-Halogen Exchange at cryogenic temperatures (-78°C) to generate the aryl lithium species, which is trapped by a trialkyl borate (e.g., Triisopropyl borate).
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Hydrolysis: Acidic workup releases the free boronic acid.
Visualization: Synthesis Workflow
Figure 1: Convergent synthesis pathway via Lithium-Halogen exchange.[2] The ether linkage is established first to prevent side reactions with the boronic acid.
Reactivity & Transformation Guide
Suzuki-Miyaura Cross-Coupling
This is the primary utility of the compound. The boronic acid couples with aryl halides (Cl, Br, I) or pseudohalides (OTf) to form biaryl structures.
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Mechanism: The catalytic cycle involves Oxidative Addition, Transmetalation, and Reductive Elimination.
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Critical Parameter - Base Selection: The meta-alkoxy group makes the C-B bond slightly more prone to protodeboronation than simple phenylboronic acid. Weak bases (K₃PO₄, Na₂CO₃) are preferred over strong hydroxides (NaOH) to minimize this side reaction.
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Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered partners, Buchwald precatalysts (e.g., XPhos Pd G2) are superior.
Chan-Lam Coupling
Under oxidative conditions (Cu(OAc)₂, O₂), this boronic acid can couple with N-nucleophiles (amines, imidazoles) or O-nucleophiles (phenols) to form C-N or C-O bonds. This is particularly useful for attaching the 3-(2-phenylethoxy)phenyl moiety to nitrogenous heterocycles in drug discovery.
Visualization: Suzuki-Miyaura Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle. The boronic acid enters at the Transmetalation step after activation by a base.[3]
Handling, Storage & Stability
Stability Profile
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Protodeboronation: The ether substituent at the meta position generally does not accelerate protodeboronation (unlike ortho or electron-rich para substituents). However, prolonged heating in acidic media should be avoided.
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Oxidation: Susceptible to oxidation by H₂O₂ or peracids, converting the C-B bond to a C-O bond (phenol formation). Store under inert atmosphere (Argon/Nitrogen) if high purity is critical over long periods.
Storage Protocols
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Store under inert gas to prevent slow oxidation.
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Container: Tightly sealed glass; avoid prolonged exposure to air which promotes boroxine formation (hardening of powder).
Applications in Drug Discovery
Scaffold Design
The [3-(2-phenylethoxy)phenyl] motif is a "privileged substructure" mimic.
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Kinase Inhibitors: The ether linker allows the distal phenyl ring to access hydrophobic back-pockets (e.g., the DFG-out pocket in kinases) while the biaryl core (formed via coupling) resides in the ATP-binding site.
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GPCR Ligands: The flexibility of the ethyl linker provides entropic advantages in binding to transmembrane domains.
Bioisosteres
The boronic acid itself can act as a reversible covalent warhead for serine proteases, forming a tetrahedral boronate adduct with the active site serine hydroxyl.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
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PubChem Compound Summary. (n.d.). [3-(2-Phenylethoxy)phenyl]boronic acid (CAS 1313761-41-9). National Center for Biotechnology Information. Link
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ChemScene. (n.d.). Product Data Sheet: [3-(2-Phenylethoxy)phenyl]boronic acid. Link
